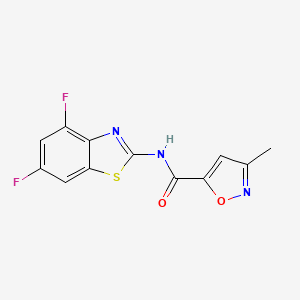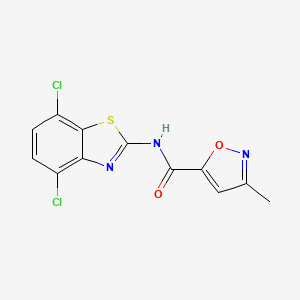![molecular formula C15H11N3O3S B6498506 N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-3-methyl-1,2-oxazole-5-carboxamide CAS No. 953235-13-7](/img/structure/B6498506.png)
N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-3-methyl-1,2-oxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromenes and thiazoles are both important classes of heterocyclic compounds. Chromenes are found in many natural compounds and have been associated with a wide range of biological activities . Thiazoles are also biologically active and are found in many potent compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs .
Synthesis Analysis
The synthesis of chromene and thiazole derivatives typically involves multi-step reactions. The specific synthesis pathway would depend on the exact structure of the target compound .Molecular Structure Analysis
The molecular structure of a compound like “N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-3-methyl-1,2-oxazole-5-carboxamide” would be complex due to the presence of multiple heterocyclic rings. The exact structure would need to be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of a compound like “this compound” would depend on the specific functional groups present in the molecule. Chromenes and thiazoles can undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its exact structure. Factors such as solubility, melting point, and stability would need to be determined experimentally .科学的研究の応用
N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-3-methyl-1,2-oxazole-5-carboxamide has a variety of applications in scientific research. It has been used as a reagent for the synthesis of other compounds, as a catalyst for organic reactions, and as an inhibitor of enzymes. It has also been used as a fluorescent probe for the detection of metal ions, as a fluorescent dye for imaging, and as a fluorescent label for proteins. In addition, this compound has been used to study the structure and function of proteins, to study the structure and function of enzymes, and to study the structure and function of DNA.
作用機序
The mechanism of action of N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-3-methyl-1,2-oxazole-5-carboxamide is not fully understood. However, it is believed that the compound interacts with proteins and enzymes in a variety of ways. It is thought to bind to proteins and enzymes, to inhibit enzyme activity, and to affect the structure and function of proteins and enzymes. In addition, this compound is believed to interact with metal ions, to bind to DNA, and to affect the structure and function of DNA.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, to bind to certain proteins, and to affect the structure and function of proteins and enzymes. In addition, this compound has been shown to bind to metal ions, to bind to DNA, and to affect the structure and function of DNA.
実験室実験の利点と制限
N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-3-methyl-1,2-oxazole-5-carboxamide has several advantages for use in laboratory experiments. It is a relatively stable compound that is easy to store and use. In addition, it is a versatile compound that can be used for a variety of applications. However, this compound also has some limitations. It is a relatively expensive compound and it can be difficult to obtain in large quantities.
将来の方向性
There are a number of potential future directions for N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-3-methyl-1,2-oxazole-5-carboxamide. It could be used to develop new drugs or drug delivery systems, to study the structure and function of proteins and enzymes, to study the structure and function of DNA, and to study the effects of metal ions on biological systems. In addition, this compound could be used to develop new fluorescent probes and fluorescent dyes, to study the structure and function of proteins and enzymes, and to study the effects of metal ions on biological systems. Finally, this compound could be used to develop new catalysts and industrial processes, to study the structure and function of proteins and enzymes, and to study the effects of metal ions on biological systems.
合成法
N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-3-methyl-1,2-oxazole-5-carboxamide can be synthesized through a series of chemical reactions. The first step involves the reaction of chromeno[4,3-d][1,3]thiazol-2-yl with an alkali metal hydride such as sodium hydride. This reaction produces a mixture of N-alkylated products, including this compound. The second step involves the reaction of the N-alkylated products with an alkyl halide such as ethyl bromide. This reaction produces a mixture of N-alkylated and N-halogenated products, including this compound. The third step involves the reaction of the N-alkylated and N-halogenated products with an amine such as ethylamine. This reaction produces a mixture of N-alkylated, N-halogenated, and N-amino products, including this compound. The final step involves the reaction of the N-alkylated, N-halogenated, and N-amino products with an aldehyde such as formaldehyde. This reaction produces a mixture of N-alkylated, N-halogenated, N-amino, and N-carbonyl products, including this compound.
Safety and Hazards
特性
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c1-8-6-11(21-18-8)14(19)17-15-16-13-9-4-2-3-5-10(9)20-7-12(13)22-15/h2-6H,7H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQECHCJBOLBRDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498426.png)
![N-[2-(4-sulfamoylphenyl)ethyl]-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498431.png)
![2-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide](/img/structure/B6498436.png)
![4-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide](/img/structure/B6498439.png)
![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-3-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B6498444.png)
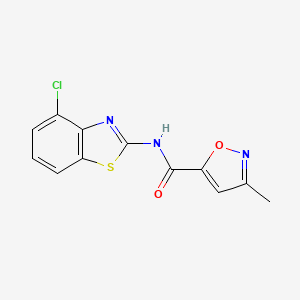

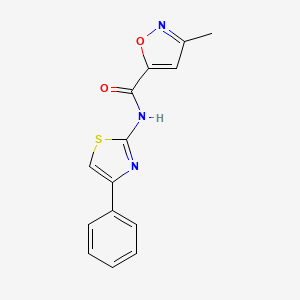
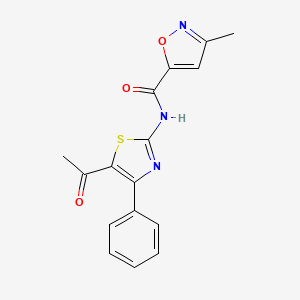
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6498478.png)
![3-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}-1,2-oxazole-5-carboxamide](/img/structure/B6498482.png)
![3-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6498514.png)
